Tubacin

Description

Properties

IUPAC Name |

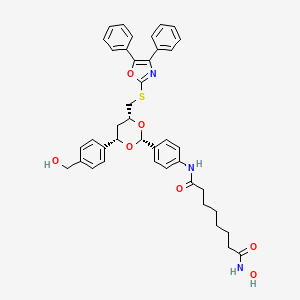

N-[4-[(2R,4R,6S)-4-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanylmethyl]-6-[4-(hydroxymethyl)phenyl]-1,3-dioxan-2-yl]phenyl]-N'-hydroxyoctanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H43N3O7S/c45-26-28-17-19-29(20-18-28)35-25-34(27-52-41-43-38(30-11-5-3-6-12-30)39(51-41)31-13-7-4-8-14-31)49-40(50-35)32-21-23-33(24-22-32)42-36(46)15-9-1-2-10-16-37(47)44-48/h3-8,11-14,17-24,34-35,40,45,48H,1-2,9-10,15-16,25-27H2,(H,42,46)(H,44,47)/t34-,35+,40+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHUZLJOUHMBZQY-YXQOSMAKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(OC1C2=CC=C(C=C2)CO)C3=CC=C(C=C3)NC(=O)CCCCCCC(=O)NO)CSC4=NC(=C(O4)C5=CC=CC=C5)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](O[C@@H](O[C@@H]1C2=CC=C(C=C2)CO)C3=CC=C(C=C3)NC(=O)CCCCCCC(=O)NO)CSC4=NC(=C(O4)C5=CC=CC=C5)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H43N3O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

721.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

537049-40-4 | |

| Record name | Tubacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=537049-40-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tubacin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0537049404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TUBACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02C2G1D30D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tubacin's Mechanism of Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tubacin is a potent and highly selective inhibitor of Histone Deacetylase 6 (HDAC6), a class IIb histone deacetylase. Its mechanism of action is primarily centered on the enzymatic inhibition of HDAC6, leading to the hyperacetylation of its principal cytoplasmic substrate, α-tubulin. This targeted activity distinguishes this compound from pan-HDAC inhibitors, resulting in a more specific pharmacological profile with distinct downstream cellular effects. This guide provides an in-depth technical overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Mechanism: Selective HDAC6 Inhibition

This compound functions as a reversible, cell-permeable inhibitor of HDAC6.[1] It demonstrates high potency and selectivity for HDAC6 over other HDAC isoforms, particularly the class I HDACs.[2][3] The inhibitory activity of this compound is concentration-dependent, with a reported IC50 value of 4 nM in cell-free assays.[3] This selectivity is approximately 350-fold greater for HDAC6 than for HDAC1.[2]

The primary consequence of HDAC6 inhibition by this compound is the accumulation of acetylated α-tubulin.[1][4] HDAC6 is the main enzyme responsible for the deacetylation of α-tubulin at the lysine-40 residue.[1] By blocking this activity, this compound treatment leads to a dose-dependent increase in the levels of acetylated α-tubulin within the cell, with a half-maximum effective concentration (EC50) of approximately 2.5 µM in A549 cells.[1][3][4] It is crucial to note that this compound does not directly affect microtubule stability.[4]

Signaling Pathway of this compound Action

References

Tubacin: A Technical Guide to a Selective HDAC6 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tubacin is a potent and highly selective, cell-permeable inhibitor of Histone Deacetylase 6 (HDAC6). Its ability to specifically inhibit the tubulin deacetylase activity of HDAC6 without significantly affecting other HDAC isoforms has made it an invaluable tool for dissecting the biological roles of this unique cytoplasmic enzyme. This technical guide provides an in-depth overview of this compound, including its mechanism of action, selectivity, and biophysical properties. Detailed protocols for key in vitro and in vivo experiments are provided to facilitate its use in research and drug development.

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in regulating gene expression and various cellular processes by removing acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins. While most HDAC inhibitors target multiple isoforms, this compound has emerged as a key chemical probe due to its remarkable selectivity for HDAC6.[1] HDAC6 is a unique member of the HDAC family, primarily located in the cytoplasm, with two catalytic domains.[1] Its substrates are predominantly non-histone proteins, most notably α-tubulin. By inhibiting HDAC6, this compound induces hyperacetylation of α-tubulin, which has been linked to effects on microtubule dynamics, cell migration, and protein degradation pathways.[1] This selectivity makes this compound a valuable tool for studying the specific functions of HDAC6 in various physiological and pathological contexts, including cancer and neurodegenerative diseases.

Mechanism of Action and Selectivity

This compound functions as a reversible inhibitor of the second deacetylase domain (DD2) of HDAC6.[2] This targeted inhibition prevents the deacetylation of α-tubulin, a key substrate of HDAC6, leading to an accumulation of acetylated α-tubulin within the cell.[1][2] Notably, this compound does not significantly affect the acetylation levels of histones, which are the primary substrates of nuclear HDACs.[1] This substrate-selective inhibition is a hallmark of this compound's mechanism and underpins its utility as a specific chemical probe for studying HDAC6 function.

The high selectivity of this compound for HDAC6 over other HDAC isoforms is a critical feature. In cell-free assays, this compound exhibits a half-maximal inhibitory concentration (IC50) for HDAC6 in the low nanomolar range, while its potency against other HDACs is significantly lower.

Quantitative Data

The inhibitory activity and selectivity of this compound have been quantified in various studies. The following tables summarize key IC50 and Ki values, as well as cellular potency measurements.

Table 1: Inhibitory Potency (IC50) of this compound against HDAC Isoforms

| HDAC Isoform | IC50 (nM) | Fold Selectivity vs. HDAC1 |

| HDAC6 | 4 | ~350-fold |

| HDAC1 | ~1400 | 1 |

Data compiled from multiple sources.[1]

Table 2: Inhibition Constants (Ki) of this compound for HDAC Isoforms

| HDAC Isoform | Ki (µM) |

| HDAC1 | 0.028 |

| HDAC2 | 0.042 |

| HDAC3 | 0.275 |

| HDAC4 | 17 |

| HDAC5 | 1.5 |

| HDAC6 | 0.016 |

| HDAC7 | 8.5 |

| HDAC8 | 0.17 |

This data provides a comparative view of this compound's binding affinity across different HDACs.

Table 3: Cellular Potency of this compound

| Assay | Cell Line | EC50 (µM) |

| α-tubulin acetylation induction | A549 | 2.5 |

The half-maximal effective concentration (EC50) reflects the potency of this compound in a cellular context.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and experimental procedures related to this compound.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

HDAC6 Enzymatic Assay

This protocol is a general guideline for an in vitro assay to determine the IC50 of this compound against HDAC6.

Materials:

-

Recombinant human HDAC6 enzyme

-

Fluorogenic HDAC6 substrate (e.g., a peptide derived from p53 residues 379-382, RHKKAc)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (e.g., Trypsin in assay buffer)

-

This compound stock solution (in DMSO)

-

96-well black microplate

Procedure:

-

Prepare serial dilutions of this compound in assay buffer. Also, prepare a vehicle control (DMSO) and a no-enzyme control.

-

Add 25 µL of the diluted this compound or control to the wells of the microplate.

-

Add 50 µL of recombinant HDAC6 enzyme (at a predetermined optimal concentration) to each well, except the no-enzyme control.

-

Initiate the reaction by adding 25 µL of the fluorogenic HDAC6 substrate to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding 50 µL of the developer solution to each well.

-

Incubate the plate at 37°C for 15 minutes to allow for the development of the fluorescent signal.

-

Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot for Acetylated α-Tubulin

This protocol describes how to detect changes in α-tubulin acetylation in cultured cells following this compound treatment.

Materials:

-

Cultured cells

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-acetylated-α-tubulin and a loading control (e.g., anti-α-tubulin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound or vehicle (DMSO) for the desired time (e.g., 4-24 hours).

-

Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of each lysate using a protein assay.

-

Prepare protein samples with Laemmli buffer and denature by boiling.

-

Load equal amounts of protein per lane and separate by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against acetylated-α-tubulin (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the chemiluminescent substrate and visualize the bands using an imaging system.

-

Strip the membrane and re-probe with the loading control antibody to normalize the results.

Cell Viability MTT Assay

This protocol is for assessing the effect of this compound on cell viability.

Materials:

-

Cultured cells

-

This compound

-

96-well plate

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% acetic acid, and 16% SDS)

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Treat the cells with a range of this compound concentrations for a specified duration (e.g., 72 hours). Include a vehicle control.

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

-

Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate gently for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 for cell growth inhibition if applicable.

In Vivo Administration of this compound in Mice

This protocol provides a general guideline for the intraperitoneal administration of this compound in a mouse model.

Materials:

-

This compound

-

Vehicle (e.g., a solution of 10% DMSO in 5% dextrose water)

-

Experimental mice

-

Sterile syringes and needles

Procedure:

-

Prepare the this compound formulation in the chosen vehicle on the day of administration. Ensure complete dissolution.

-

A typical dosage for this compound administered intraperitoneally (IP) in mice is 50 mg/kg/day.

-

Accurately weigh each mouse to calculate the precise volume of the this compound formulation to be injected.

-

Administer the calculated volume via intraperitoneal injection.

-

Monitor the animals for any adverse effects according to institutional guidelines.

-

At the end of the study, tissues can be harvested for downstream analysis, such as Western blotting for acetylated tubulin.

Immunofluorescence for α-Tubulin Acetylation

This protocol outlines the steps for visualizing α-tubulin acetylation in cells treated with this compound.

Materials:

-

Cells grown on coverslips

-

This compound

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking solution (e.g., 10% normal goat serum in PBS)

-

Primary antibody: anti-acetylated-α-tubulin

-

Fluorescently labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

Procedure:

-

Treat cells grown on coverslips with this compound or vehicle.

-

Wash the cells with PBS and fix with the fixation solution for 10 minutes at room temperature.

-

Wash with PBS and permeabilize the cells for 10 minutes.

-

Wash with PBS and block for 1 hour to prevent non-specific antibody binding.

-

Incubate with the primary antibody against acetylated-α-tubulin overnight at 4°C.

-

Wash with PBS.

-

Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Wash with PBS.

-

Counterstain the nuclei with DAPI, if desired.

-

Mount the coverslips onto microscope slides using mounting medium.

-

Visualize the cells using a fluorescence microscope.

Conclusion

This compound's high potency and selectivity for HDAC6 make it an indispensable research tool. Its ability to modulate α-tubulin acetylation in a targeted manner allows for the specific investigation of HDAC6's roles in health and disease. The detailed protocols provided in this guide are intended to empower researchers to effectively utilize this compound in their experimental designs, ultimately contributing to a deeper understanding of HDAC6 biology and its potential as a therapeutic target.

References

A Technical Guide to the Substrate Selectivity of Tubacin: Effects on α-Tubulin and Histone Acetylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tubacin is a highly potent and selective inhibitor of Histone Deacetylase 6 (HDAC6), a unique, primarily cytoplasmic, class IIb histone deacetylase. While the family name "histone deacetylase" suggests a primary role in chromatin modification, HDAC6 is distinguished by its significant activity towards non-histone substrates. This guide provides an in-depth technical overview of this compound's mechanism of action, with a specific focus on its profound selectivity for inducing the acetylation of its primary substrate, α-tubulin, while having a negligible effect on histone acetylation. We present quantitative data on its inhibitory activity, detailed experimental protocols to verify its substrate selectivity, and diagrams illustrating its mechanism and relevant experimental workflows. This document serves as a critical resource for researchers utilizing this compound as a chemical probe to dissect the cellular functions of HDAC6 and tubulin acetylation, distinct from the global transcriptional changes induced by pan-HDAC inhibitors.

Core Mechanism of Action: Selective HDAC6 Inhibition

This compound was identified through a chemical genetic screen as a potent inhibitor of α-tubulin deacetylation.[1][2] Its mechanism centers on the highly selective inhibition of the zinc-dependent hydrolase activity of HDAC6.[3] HDAC6 is unique among the 11 human HDACs in that it possesses two catalytic domains.[1][2] this compound selectively targets and binds to the C-terminal catalytic domain of HDAC6, which is solely responsible for its tubulin deacetylase (TDAC) activity.[1][3] This targeted inhibition leads to the accumulation of acetylated α-tubulin (hyperacetylation) in mammalian cells.[4][5]

Crucially, most foundational studies have demonstrated that at concentrations effective for inhibiting tubulin deacetylation, this compound does not affect global histone acetylation levels, alter gene expression patterns, or induce cell-cycle arrest, which are hallmark effects of pan-HDAC inhibitors like Trichostatin A (TSA) or Vorinostat (SAHA).[1][3][6] This makes this compound an invaluable tool for isolating the biological consequences of tubulin acetylation from those of histone acetylation.

References

- 1. pnas.org [pnas.org]

- 2. Domain-selective small-molecule inhibitor of histone deacetylase 6 (HDAC6)-mediated tubulin deacetylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Domain-selective small-molecule inhibitor of histone deacetylase 6 (HDAC6)-mediated tubulin deacetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 5. This compound suppresses proliferation and induces apoptosis of acute lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Selective inhibition of histone deacetylase 6 (HDAC6) induces DNA damage and sensitizes transformed cells to anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Tubacin's Impact on Gene Expression and Cell Cycle: A Technical Guide

Abstract

Tubacin is a potent and highly selective inhibitor of Histone Deacetylase 6 (HDAC6), a class IIb histone deacetylase that primarily localizes to the cytoplasm. Unlike other HDAC inhibitors that target nuclear histone modifications and broadly affect gene expression, this compound's main substrate is α-tubulin. By inhibiting the deacetylation of α-tubulin, this compound leads to its hyperacetylation, which in turn affects microtubule stability and function. This targeted mechanism of action has significant implications for cellular processes such as cell motility, protein trafficking, and stress responses. While initial studies reported that this compound has minimal to no direct impact on global gene expression or cell cycle progression in non-transformed cell lines, subsequent research in various cancer models has revealed more nuanced effects, including the induction of apoptosis and the modulation of specific gene expression programs. This technical guide provides an in-depth overview of this compound's effects on gene expression and the cell cycle, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams to facilitate further research and drug development efforts in this area.

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. However, the functions of HDACs extend beyond histone modification, as they also target a variety of non-histone proteins. HDAC6 is a unique member of this family, distinguished by its cytoplasmic localization and its primary role in the deacetylation of non-histone substrates, most notably α-tubulin.

This compound was one of the first selective inhibitors of HDAC6 to be developed, with a high degree of selectivity over other HDAC isoforms.[1] Its primary mechanism of action is the inhibition of the catalytic domain of HDAC6, leading to the accumulation of acetylated α-tubulin. This post-translational modification is associated with increased microtubule stability and flexibility, impacting a range of cellular functions that are dependent on the microtubule network.

Early research on this compound in non-cancerous cell lines suggested that its effects were largely confined to the cytoplasm, with no significant alterations in global gene expression or cell cycle progression.[2][3][4] This made it a valuable tool for dissecting the specific roles of α-tubulin acetylation. However, more recent studies, particularly in the context of oncology, have demonstrated that this compound can induce apoptosis and affect the expression of specific genes in cancer cells, highlighting its therapeutic potential.[5][6][7][8]

This guide aims to provide a comprehensive technical overview of this compound's impact on gene expression and the cell cycle, addressing both the initial findings and the more recent, context-dependent discoveries.

Quantitative Data on this compound's Effects

The following tables summarize the quantitative effects of this compound on cell viability, α-tubulin acetylation, and cell cycle distribution in various cell lines.

Table 1: In Vitro Inhibitory Activity of this compound

| Cell Line | Assay Type | Endpoint | IC50 / EC50 (µM) | Reference |

| Jurkat (T-cell leukemia) | Cell Viability | 72h | 1 | [7] |

| Loucy (T-cell leukemia) | Cell Viability | 72h | 3 | [7] |

| REH (B-cell leukemia) | Cell Viability | 72h | 2 | [7] |

| Nalm-6 (B-cell leukemia) | Cell Viability | 72h | 5 | [7] |

| Normal Human Lymphocytes | Cell Viability | 72h | 16 | [7] |

| A549 (Lung Carcinoma) | α-tubulin acetylation | 20h | 2.5 | [2] |

| LNCaP (Prostate Cancer) | Cell Viability | 72h (in combination with SAHA) | ~8 (enhances SAHA-induced death) | [8] |

Table 2: Effect of this compound on Cell Cycle Distribution in A549 Cells

| Treatment (4.5h) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Reference |

| DMSO (Control) | No significant change reported | No significant change reported | No significant change reported | [2] |

| This compound (2 µM) | No significant change reported | No significant change reported | No significant change reported | [2] |

| TSA (500 nM) | Increased | Decreased | Increased | [2] |

Note: The study by Haggarty et al. (2003) reported no significant alteration in the cell cycle profile of A549 cells upon this compound treatment, in contrast to the effects of the pan-HDAC inhibitor Trichostatin A (TSA).

Table 3: this compound-Induced Gene Expression Changes in LNCaP Cells (24h treatment)

| Gene | Fold Change (this compound vs. Control) | Function | Reference |

| DDIT4 | >2-fold up-regulation (at 2h) | DNA-damage-inducible transcript | [8] |

| Various Cell Cycle Genes | Down-regulated at least 2-fold | Regulation of G1/S transition and replication | [8] |

Note: While early studies on non-transformed cells showed no gene expression changes, later studies on cancer cell lines like LNCaP revealed that this compound can modulate the expression of specific genes, particularly those involved in cellular stress and cell cycle control.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the impact of this compound.

Western Blot Analysis of Acetylated α-Tubulin

This protocol is for the detection of changes in α-tubulin acetylation following this compound treatment.

Materials:

-

Cell culture reagents

-

This compound (and vehicle control, e.g., DMSO)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and HDAC inhibitors

-

Protein assay kit (e.g., BCA or Bradford)

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against acetylated α-tubulin (e.g., 1:1000 to 1:5000 dilution)

-

Primary antibody for a loading control (e.g., total α-tubulin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control for the specified duration.

-

Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add ice-cold lysis buffer and incubate on ice for 15-30 minutes. Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Protein Quantification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a standard protein assay.

-

Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

SDS-PAGE and Protein Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a membrane.

-

Antibody Incubation and Detection: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody against acetylated α-tubulin overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST. f. Incubate the membrane with a chemiluminescent substrate and visualize the bands. g. Strip the membrane and re-probe for a loading control.[9]

-

Data Analysis: Quantify the band intensities using densitometry software and normalize the acetylated tubulin signal to the loading control.

Cell Cycle Analysis by Flow Cytometry

This protocol details the use of propidium (B1200493) iodide (PI) staining and flow cytometry to analyze cell cycle distribution after this compound treatment.

Materials:

-

Cell culture reagents

-

This compound (and vehicle control)

-

PBS

-

70% ice-cold ethanol (B145695)

-

RNase A solution (e.g., 100 µg/mL)

-

Propidium Iodide (PI) staining solution (e.g., 50 µg/mL in PBS)

-

Flow cytometer

Procedure:

-

Cell Harvesting and Fixation: a. Harvest cells by trypsinization and centrifuge at a low speed (e.g., 300 x g) for 5 minutes. b. Resuspend the cell pellet in cold PBS. c. While gently vortexing, add ice-cold 70% ethanol dropwise to the cell suspension for fixation. d. Incubate the cells on ice for at least 30 minutes. (Cells can be stored at -20°C for several weeks).[10]

-

Staining: a. Centrifuge the fixed cells and discard the ethanol. b. Wash the cell pellet with PBS. c. Resuspend the cell pellet in PI staining solution containing RNase A. d. Incubate the cells in the dark at room temperature for 30 minutes.[10][11]

-

Flow Cytometry Analysis: a. Set up the flow cytometer to measure the fluorescence emission of PI. b. Gently resuspend the stained cells before analysis. c. Acquire data for a sufficient number of events (e.g., 10,000-20,000).

-

Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Immunofluorescence Staining of Acetylated α-Tubulin

This protocol allows for the visualization of changes in microtubule acetylation within cells following this compound treatment.

Materials:

-

Cells grown on sterile glass coverslips

-

This compound (and vehicle control)

-

PBS

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody against acetylated α-tubulin

-

Fluorescently labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI or Hoechst 33342)

-

Mounting medium

Procedure:

-

Cell Culture and Treatment: Seed cells onto sterile glass coverslips and treat with this compound or vehicle control.

-

Fixation: Aspirate the culture medium and wash the cells with PBS. Fix the cells with 4% paraformaldehyde for 10-20 minutes at room temperature.[12]

-

Permeabilization: Wash the cells with PBS and then permeabilize with permeabilization buffer for 15 minutes at room temperature.[12]

-

Blocking: Wash the cells with PBS and block with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: a. Incubate the cells with the primary antibody against acetylated α-tubulin (diluted in blocking buffer) for 3 hours at room temperature or overnight at 4°C. b. Wash the cells three times with PBS. c. Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.[12]

-

Counterstaining and Mounting: a. Wash the cells three times with PBS. b. (Optional) Incubate with a nuclear counterstain for 5 minutes. c. Wash with PBS and mount the coverslips onto microscope slides using mounting medium.

-

Imaging: Visualize the cells using a fluorescence microscope.

Signaling Pathways and Mechanisms of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound.

HDAC6-Mediated Deacetylation of α-Tubulin

This pathway illustrates the primary mechanism of action of this compound.

Caption: this compound inhibits HDAC6, leading to hyperacetylation of α-tubulin and altered microtubule dynamics.

This compound's Influence on the Hsp90 Chaperone System

This compound's inhibition of HDAC6 can also affect the acetylation status and function of Hsp90, a key molecular chaperone.

Caption: this compound-mediated HDAC6 inhibition promotes Hsp90 acetylation, impairing its function.

Putative Role of this compound in p53-Mediated Apoptosis

In some cancer cells, HDAC6 inhibition by this compound has been linked to the activation of p53-dependent apoptotic pathways.

Caption: this compound may promote p53 acetylation and subsequent apoptosis in certain cellular contexts.

Discussion and Future Directions

This compound has proven to be an invaluable chemical probe for elucidating the specific functions of HDAC6 and the consequences of α-tubulin hyperacetylation. The initial characterization of this compound as a selective inhibitor with no discernible effects on gene expression or the cell cycle was instrumental in separating the cytoplasmic roles of HDAC6 from the nuclear functions of other HDACs.

However, the expanding body of research, particularly in cancer biology, has painted a more complex picture. In various cancer cell lines, this compound has been shown to induce apoptosis and modulate the expression of genes involved in cellular stress and proliferation.[8][13] These findings suggest that the impact of HDAC6 inhibition is context-dependent and can be influenced by the underlying genetic and signaling landscape of the cell.

The effects of this compound on the Hsp90 chaperone system and its potential to influence p53 activity open up new avenues for therapeutic intervention. By disrupting the function of Hsp90, this compound can lead to the degradation of a multitude of oncoproteins that are dependent on this chaperone for their stability. Furthermore, the activation of p53-mediated apoptosis in cancer cells provides a direct mechanism for its anti-tumor activity.

Future research should continue to explore the context-dependent effects of this compound and other HDAC6 inhibitors. A deeper understanding of the signaling networks that are engaged upon HDAC6 inhibition in different cellular backgrounds will be crucial for identifying patient populations that are most likely to respond to this class of drugs. Moreover, the development of next-generation HDAC6 inhibitors with improved pharmacokinetic properties will be essential for translating the promising preclinical findings into effective clinical therapies.

Conclusion

This compound's selective inhibition of HDAC6 has provided significant insights into the role of α-tubulin acetylation in cellular physiology. While its impact on gene expression and the cell cycle appears to be minimal in non-transformed cells, its ability to induce apoptosis and modulate specific gene expression programs in cancer cells underscores its potential as a therapeutic agent. The detailed protocols and pathway diagrams presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to further unravel the complexities of HDAC6 signaling and harness its therapeutic potential.

References

- 1. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 2. Domain-selective small-molecule inhibitor of histone deacetylase 6 (HDAC6)-mediated tubulin deacetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pnas.org [pnas.org]

- 5. This compound suppresses proliferation and induces apoptosis of acute lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound suppresses proliferation and induces apoptosis of acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Selective inhibition of histone deacetylase 6 (HDAC6) induces DNA damage and sensitizes transformed cells to anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. wp.uthscsa.edu [wp.uthscsa.edu]

- 11. Flow cytometry with PI staining | Abcam [abcam.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. The effects of a histone deacetylase inhibitor on biological behavior of diffuse large B-cell lymphoma cell lines and insights into the underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

Investigating Tubacin's Role in Autophagy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of Tubacin, a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6), and its significant role in the modulation of autophagy. Autophagy, a critical cellular process for the degradation and recycling of cellular components, is a key area of investigation in numerous pathological conditions, including cancer and neurodegenerative diseases. Understanding the molecular mechanisms by which compounds like this compound influence this pathway is paramount for the development of novel therapeutics. This document details the mechanism of action of this compound, presents quantitative data on its effects on autophagy markers, provides comprehensive experimental protocols for its study, and visualizes the associated signaling pathways.

Introduction to this compound and Autophagy

Autophagy is a catabolic process involving the formation of double-membraned vesicles, termed autophagosomes, which engulf cytoplasmic contents and deliver them to the lysosome for degradation. This process is essential for cellular homeostasis, and its dysregulation is implicated in a variety of diseases.

This compound is a selective, reversible, and cell-permeable inhibitor of HDAC6, a class IIb histone deacetylase.[1] Unlike other HDACs, HDAC6 is primarily cytoplasmic and its substrates include non-histone proteins such as α-tubulin.[2] By inhibiting the deacetylase activity of HDAC6, this compound induces hyperacetylation of α-tubulin, thereby affecting microtubule-dependent cellular processes.[2] Recent research has highlighted the critical role of this compound in modulating autophagy, primarily by disrupting the late stages of the autophagic flux.[2][3]

Mechanism of Action: this compound's Impact on the Autophagic Pathway

This compound's primary mechanism in the context of autophagy is the inhibition of HDAC6, which leads to the hyperacetylation of α-tubulin.[2] Acetylated microtubules are more stable and serve as tracks for the transport of autophagosomes. However, the inhibition of HDAC6 by this compound has been shown to impair the fusion of autophagosomes with lysosomes, a critical final step in the autophagic process.[2][3] This blockade of autophagic flux leads to the accumulation of autophagosomes within the cell.[2][4]

The key molecular events following this compound treatment include:

-

HDAC6 Inhibition: this compound specifically binds to the catalytic domain of HDAC6, preventing the deacetylation of its substrates.

-

α-Tubulin Hyperacetylation: The inhibition of HDAC6 leads to an increase in the acetylation of α-tubulin at lysine (B10760008) 40.[2]

-

Impaired Autophagosome-Lysosome Fusion: The altered acetylation status of microtubules disrupts the trafficking and fusion of autophagosomes with lysosomes.[2][3]

-

Accumulation of Autophagic Vesicles: The blockage of the final degradation step results in a buildup of immature autophagosomes.[2]

Signaling Pathway Diagram

Caption: this compound inhibits HDAC6, leading to α-tubulin hyperacetylation and impaired autophagosome-lysosome fusion.

Quantitative Data on this compound's Effects

The following tables summarize the quantitative effects of this compound on key autophagy markers and cell viability, as reported in various studies.

Table 1: Effect of this compound on Autophagy Markers

| Cell Line | This compound Concentration | Treatment Duration | Effect on LC3-II Levels | Effect on p62/SQSTM1 Levels | Reference |

| U251 Glioma | 2 nM | 8 hours | Increased | Increased | [2] |

| U251 Glioma | 0.5, 1, 2 nM | 8 hours | Dose-dependent increase | Dose-dependent increase | [2] |

| MN9D Dopaminergic Neurons | Not specified | Not specified | Increased in insoluble fraction | Increased in insoluble fraction | [5] |

Table 2: Effect of this compound on Glioma Cell Viability

| Cell Line | This compound Concentration | Treatment Duration | Inhibition of Cell Growth | Reference |

| U251 | 0.5 - 4 nM | 8 hours | Concentration-dependent | [2] |

| LN229 | 0.5 - 4 nM | 8 hours | Concentration-dependent | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of this compound in autophagy.

Western Blot Analysis of LC3 and p62

This protocol details the detection of changes in the levels of the autophagy markers LC3-II and p62 following this compound treatment.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Plate cells and treat with various concentrations of this compound or vehicle control for the desired duration (e.g., 8 hours).[2]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Denature protein samples and separate them on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control.

Immunofluorescence Staining of Autophagosomes and Lysosomes

This protocol allows for the visualization of autophagosome accumulation and their co-localization with lysosomes.

Materials:

-

Cells grown on coverslips

-

4% paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibodies: anti-LC3B (for autophagosomes), anti-LAMP1/LAMP2 (for lysosomes)

-

Fluorescently-labeled secondary antibodies

-

DAPI for nuclear staining

-

Antifade mounting medium

Procedure:

-

Cell Treatment: Treat cells grown on coverslips with this compound (e.g., 2 nM for 8 hours) or a control.[3]

-

Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes.

-

Permeabilization: Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.

-

Blocking: Wash with PBS and block with blocking buffer for 1 hour.

-

Primary Antibody Incubation: Incubate with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash with PBS and incubate with fluorescently-labeled secondary antibodies for 1 hour in the dark.

-

Staining and Mounting: Wash with PBS, stain nuclei with DAPI, and mount the coverslips on slides with antifade medium.

-

Imaging: Visualize the cells using a fluorescence or confocal microscope.

Autophagic Flux Assay

This assay distinguishes between an induction of autophagy and a blockage of the autophagic pathway.

Materials:

-

Cells

-

This compound

-

Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)

-

Western blot or immunofluorescence reagents as described above

Procedure:

-

Cell Treatment: Treat cells with this compound in the presence or absence of a lysosomal inhibitor for a specific time.

-

Analysis:

-

Western Blot: Analyze the levels of LC3-II. A further increase in LC3-II levels in the presence of the lysosomal inhibitor compared to this compound alone indicates an active autophagic flux that is being blocked at the lysosomal stage.

-

Immunofluorescence: Quantify the number of LC3 puncta. An increased number of puncta with this compound treatment that is further augmented by the lysosomal inhibitor suggests an ongoing autophagic flux.

-

Experimental Workflow Diagram

References

- 1. Immunofluorescence Staining Protocols for Major Autophagy Proteins Including LC3, P62, and ULK1 in Mammalian Cells in Response to Normoxia and Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Growth Suppression of Glioma Cells Using HDAC6 Inhibitor, this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Growth Suppression of Glioma Cells Using HDAC6 Inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Binding preference of p62 towards LC3-ll during dopaminergic neurotoxin-induced impairment of autophagic flux - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Tubacin in Aggresome Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the function of Tubacin, a selective histone deacetylase 6 (HDAC6) inhibitor, in the context of aggresome formation. Aggresomes are perinuclear inclusion bodies that form when the ubiquitin-proteasome system is overwhelmed by misfolded or aggregated proteins. This guide details the mechanism of action of this compound, presents quantitative data on its activity, provides detailed experimental protocols for its study, and visualizes key pathways and workflows.

Mechanism of Action: this compound's Inhibition of the Aggresome Pathway

The formation of aggresomes is a critical cellular response to proteotoxic stress, serving to sequester potentially toxic protein aggregates. This process is heavily dependent on the function of HDAC6, a unique class IIb histone deacetylase that primarily acts on non-histone proteins.

HDAC6 possesses two key functionalities that are central to aggresome formation:

-

Deacetylase Activity: HDAC6 deacetylates α-tubulin, a modification that is important for microtubule dynamics and stability.

-

Ubiquitin Binding: HDAC6 contains a zinc finger ubiquitin-binding domain, enabling it to recognize and bind to polyubiquitinated misfolded proteins.

The prevailing model of aggresome formation posits that HDAC6 acts as a crucial adapter molecule. It simultaneously binds to polyubiquitinated protein cargo and to the dynein motor protein complex. This linkage facilitates the retrograde transport of protein aggregates along microtubule tracks to the microtubule-organizing center (MTOC), where they coalesce to form a single, large aggresome. This sequestration is a precursor to the eventual clearance of the aggregates via autophagy.

This compound exerts its inhibitory effect on this pathway through a multi-faceted mechanism:

-

Selective HDAC6 Inhibition: this compound is a potent and selective inhibitor of the deacetylase activity of HDAC6.[1][2][3] This leads to the hyperacetylation of its primary substrate, α-tubulin.[2]

-

Disruption of Protein-Motor Interaction: Crucially, this compound has been shown to inhibit the interaction between HDAC6 and the dynein motor complex.[4][5][6] By preventing this association, this compound effectively uncouples the ubiquitinated cargo from its transport machinery.

-

Accumulation of Ubiquitinated Proteins: As a consequence of this disruption, the transport of polyubiquitinated proteins to the MTOC is blocked. This results in the accumulation of these protein aggregates throughout the cytoplasm, rather than their sequestration into a discrete aggresome.[4][5][6][7]

When combined with proteasome inhibitors such as bortezomib (B1684674), the effect of this compound is synergistic.[4][5][6][8] The proteasome represents the primary pathway for the degradation of most ubiquitinated proteins. Its inhibition leads to a massive buildup of these proteins, which would normally be shunted to the aggresome pathway for disposal. By simultaneously blocking this compensatory aggresome pathway, this compound and bortezomib induce significant cellular stress, leading to apoptosis.[4][5][6][8] This dual-pathway inhibition is a promising strategy in cancer therapy, particularly in malignancies like multiple myeloma that are highly dependent on protein quality control mechanisms.[8][9][10]

Quantitative Data on this compound Activity

The following tables summarize key quantitative data regarding the efficacy and cellular effects of this compound.

| Cell Line | Cancer Type | IC50 (µM) at 72h | Reference |

| MM.1S | Multiple Myeloma | ~5-20 | [8] |

| U266 | Multiple Myeloma | ~5-20 | [8] |

| INA-6 | Multiple Myeloma | ~5-20 | [8] |

| RPMI8226 | Multiple Myeloma | ~5-20 | [8] |

| RPMI-LR5 (drug-resistant) | Multiple Myeloma | ~5-20 | [8] |

| RPMI-Dox40 (drug-resistant) | Multiple Myeloma | ~5-20 | [8] |

| MM1.S | Multiple Myeloma | 9.7 | [9] |

| LNCaP | Prostate Cancer | >8 (no toxicity) | [7] |

Table 1: Cytotoxicity (IC50) of this compound in Various Cancer Cell Lines.

| Experimental Effect | Cell Line | This compound Concentration | Incubation Time | Reference |

| Half-maximum α-tubulin acetylation (EC50) | A549 | 2.5 µM | Not specified | [11] |

| Inhibition of HDAC6-Dynein Interaction | MM.1S | 2.5 - 5 µM | 8 hours | [4] |

| Induction of α-tubulin Acetylation | MM.1S | 2.5 - 5 µM | 24 hours | [4] |

| Accumulation of Ubiquitinated Proteins | MM.1S | 2.5 - 5 µM | 24 hours | [4] |

Table 2: Effective Concentrations of this compound for Key Cellular Effects.

Experimental Protocols

The following are detailed protocols for key experiments used to elucidate the function of this compound in aggresome formation.

Immunofluorescence Staining for Aggresome Formation

This protocol allows for the visualization of ubiquitinated protein aggregates and their localization within the cell.

Materials:

-

Cells cultured on sterile glass coverslips

-

This compound (and/or proteasome inhibitor like MG-132 as a positive control for aggresome formation)

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization Buffer (e.g., 0.2% Triton X-100 in PBS)

-

Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)

-

Primary antibodies: anti-Ubiquitin (mouse) and anti-γ-tubulin (rabbit) for MTOC co-localization

-

Fluorophore-conjugated secondary antibodies: anti-mouse IgG (e.g., Alexa Fluor 488) and anti-rabbit IgG (e.g., Alexa Fluor 594)

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Mounting medium with anti-fade reagent

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Seed cells on coverslips in a 24-well plate and allow them to adhere overnight. Treat cells with the desired concentration of this compound (e.g., 5 µM) for a specified time (e.g., 12-24 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5 µM MG-132 for 18 hours) to induce aggresomes.[12]

-

Fixation: Aspirate the culture medium and wash the cells twice with PBS. Fix the cells by adding 4% PFA and incubating for 15 minutes at room temperature.[5][12]

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Permeabilization: Add Permeabilization Buffer and incubate for 10 minutes at room temperature.[12] This step is crucial for allowing antibodies to access intracellular antigens.

-

Blocking: Wash the cells twice with PBS. Add Blocking Buffer and incubate for 1 hour at room temperature to reduce non-specific antibody binding.

-

Primary Antibody Incubation: Dilute the primary antibodies (anti-Ubiquitin and anti-γ-tubulin) in Blocking Buffer according to the manufacturer's recommendations. Aspirate the blocking solution and add the diluted primary antibodies to the coverslips. Incubate overnight at 4°C in a humidified chamber.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibodies in Blocking Buffer. Add the diluted secondary antibodies to the coverslips and incubate for 1 hour at room temperature, protected from light.

-

Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

-

Counterstaining: Incubate the cells with DAPI solution (e.g., 1 µg/mL in PBS) for 5 minutes at room temperature.

-

Mounting: Wash the coverslips one final time with PBS. Mount the coverslips onto microscope slides using a drop of mounting medium.

-

Imaging: Visualize the cells using a fluorescence microscope with the appropriate filter sets for DAPI (blue), Alexa Fluor 488 (green for ubiquitin), and Alexa Fluor 594 (red for γ-tubulin). In control cells treated with a proteasome inhibitor, a large, green ubiquitin-positive aggresome co-localizing with the red γ-tubulin signal should be visible. In this compound-treated cells, a diffuse or punctate green signal throughout the cytoplasm is expected, indicating the failure of aggresome formation.

Co-Immunoprecipitation of HDAC6 and Dynein

This protocol is used to determine if this compound disrupts the interaction between HDAC6 and dynein.

Materials:

-

Cultured cells (e.g., MM.1S)

-

This compound

-

Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)

-

Anti-HDAC6 antibody or anti-dynein (intermediate chain) antibody for immunoprecipitation

-

Control IgG from the same species as the IP antibody

-

Protein A/G magnetic beads or agarose (B213101) resin

-

Wash Buffer (similar to Lysis Buffer but with a lower detergent concentration, e.g., 0.1% NP-40)

-

Elution Buffer (e.g., 2x Laemmli sample buffer)

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Treatment and Lysis: Culture cells to a high density and treat with this compound (e.g., 5 µM) or vehicle for the desired time (e.g., 8 hours). Harvest the cells and lyse them in ice-cold Co-IP Lysis Buffer.

-

Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new tube.

-

Protein Quantification: Determine the protein concentration of the cleared lysate using a standard assay (e.g., BCA).

-

Pre-clearing: Add control IgG and Protein A/G beads to the lysate and incubate for 1 hour at 4°C with rotation. This step removes proteins that non-specifically bind to the IgG or beads.

-

Immunoprecipitation: Pellet the beads and transfer the pre-cleared supernatant to a new tube. Add the immunoprecipitating antibody (e.g., anti-HDAC6) and incubate for 2-4 hours or overnight at 4°C with rotation.

-

Immune Complex Capture: Add fresh Protein A/G beads and incubate for another 1-2 hours at 4°C with rotation to capture the antibody-antigen complexes.

-

Washing: Pellet the beads using a centrifuge or magnetic rack. Discard the supernatant. Wash the beads three to five times with ice-cold Wash Buffer to remove non-specifically bound proteins.

-

Elution: After the final wash, remove all supernatant and resuspend the beads in Elution Buffer. Boil the samples for 5-10 minutes to dissociate the protein complexes from the beads.

-

Western Blot Analysis: Pellet the beads and load the supernatant (the eluate) onto an SDS-PAGE gel. Also, load a small amount of the initial cell lysate as an input control. Perform Western blotting and probe the membrane with antibodies against both HDAC6 and dynein. In the vehicle-treated sample, immunoprecipitating HDAC6 should pull down dynein (and vice-versa). In the this compound-treated sample, this interaction should be significantly reduced or absent.

Western Blot Analysis of Ubiquitinated Proteins

This protocol is for detecting the accumulation of total polyubiquitinated proteins.

Materials:

-

Cultured cells

-

This compound and/or bortezomib

-

Lysis Buffer (e.g., RIPA buffer) supplemented with protease inhibitors and a deubiquitinase (DUB) inhibitor (e.g., N-Ethylmaleimide, NEM)

-

SDS-PAGE and Western blotting reagents

-

Primary antibody: anti-Ubiquitin (e.g., P4D1 or FK2 clone)

-

Loading control antibody (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound, bortezomib, or a combination of both for the desired time (e.g., 12-24 hours). Include a vehicle control. Harvest and lyse the cells in Lysis Buffer containing a DUB inhibitor to preserve the ubiquitination status of proteins.

-

Protein Quantification: Clarify the lysates by centrifugation and determine the protein concentration.

-

Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein per lane onto a polyacrylamide gel (a gradient gel, e.g., 4-15%, is recommended to resolve the high molecular weight ubiquitin smear).

-

Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the anti-Ubiquitin antibody diluted in blocking buffer, typically overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Detection: Apply the chemiluminescent substrate and visualize the signal using an imaging system. A characteristic high molecular weight smear, representing polyubiquitinated proteins, should be significantly more intense in the lanes corresponding to cells treated with this compound and bortezomib compared to the control.

-

Loading Control: The membrane can be stripped and re-probed with a loading control antibody to ensure equal protein loading across all lanes.

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

Caption: Mechanism of this compound in disrupting aggresome formation.

Caption: Experimental workflow for studying this compound's effects.

References

- 1. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | Class II HDACs | Tocris Bioscience [tocris.com]

- 4. How to Detect the Protein Ubiquitination Level via Western Blot? | MtoZ Biolabs [mtoz-biolabs.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Selective inhibition of histone deacetylase 6 (HDAC6) induces DNA damage and sensitizes transformed cells to anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Histone deacetylase inhibitors in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. benchchem.com [benchchem.com]

- 11. pnas.org [pnas.org]

- 12. Aggresome Detection Kit (ab139486) | Abcam [abcam.com]

Tubacin: A Targeted Approach to Cancer Therapy Through HDAC6 Inhibition

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Tubacin is a potent and selective small-molecule inhibitor of histone deacetylase 6 (HDAC6), a class IIb histone deacetylase.[1][2] Unlike other HDACs, HDAC6 is primarily located in the cytoplasm and its substrates are predominantly non-histone proteins, most notably α-tubulin.[3] By inhibiting the deacetylase activity of HDAC6, this compound induces hyperacetylation of α-tubulin, leading to a cascade of downstream effects that ultimately inhibit cancer cell proliferation, induce apoptosis, and sensitize cancer cells to other anti-cancer agents.[4][5] This technical guide provides a comprehensive overview of this compound's anti-cancer properties, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and key signaling pathways involved.

Quantitative Efficacy of this compound

The anti-cancer activity of this compound has been evaluated across a range of cancer cell lines. The following tables summarize its inhibitory concentrations (IC50) for cell growth/viability and its effective concentrations (EC50) for inducing its primary mechanistic effect, α-tubulin acetylation.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |

| MM.1S | Multiple Myeloma | 5-20 | 72 |

| U266 | Multiple Myeloma | 5-20 | 72 |

| INA-6 | Multiple Myeloma | 5-20 | 72 |

| RPMI8226 | Multiple Myeloma | 5-20 | 72 |

| Jurkat | Acute Lymphoblastic Leukemia | 2 | Not Specified |

| Loucy | Acute Lymphoblastic Leukemia | 1.2 | Not Specified |

| Nalm-6 | Acute Lymphoblastic Leukemia | 1.2 | Not Specified |

| REH | Acute Lymphoblastic Leukemia | 1.4 | Not Specified |

| LNCaP | Prostate Cancer | Not Specified | Not Specified |

| MCF-7 | Breast Cancer | Not Specified | Not Specified |

Data compiled from multiple sources.[1][2][5]

Table 2: EC50 Values of this compound for α-Tubulin Acetylation

| Cell Line | EC50 (µM) |

| A549 | 2.5 |

| Mammalian Cells | 2.9 |

Data compiled from multiple sources.[6][7]

Mechanism of Action: Targeting HDAC6

This compound's primary mechanism of action is the selective inhibition of HDAC6's catalytic domain, preventing the deacetylation of its target proteins.[8] This selectivity is a key feature, as it avoids the broader effects on histone acetylation and gene expression associated with pan-HDAC inhibitors.[9]

Core Signaling Pathway of this compound's Action

The inhibition of HDAC6 by this compound initiates a signaling cascade that disrupts key cellular processes essential for cancer cell survival and proliferation.

Caption: Core signaling pathway of this compound's anti-cancer activity.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the anti-cancer properties of this compound.

Experimental Workflow for In Vitro Evaluation

A typical workflow for assessing the efficacy of this compound in a cancer cell line is outlined below.

Caption: A standard workflow for in vitro evaluation of this compound.

HDAC6 Inhibition Assay (In Vitro)

This assay measures the ability of this compound to inhibit the enzymatic activity of recombinant HDAC6.

-

Materials:

-

Recombinant human HDAC6 enzyme

-

Fluorogenic HDAC6 substrate (e.g., Fluor de Lys®-SIRT2, compatible with HDAC6)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution

-

This compound stock solution (in DMSO)

-

96-well black microplate

-

Fluorometric microplate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the HDAC6 enzyme to each well (except for the no-enzyme control).

-

Add the this compound dilutions to the respective wells. Include a vehicle control (DMSO).

-

Incubate for a pre-determined time at 37°C.

-

Add the fluorogenic HDAC6 substrate to all wells.

-

Incubate for 1-2 hours at 37°C, protected from light.

-

Add the developer solution to stop the reaction and generate the fluorescent signal.

-

Incubate for 15-30 minutes at room temperature.

-

Measure the fluorescence with an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.

-

Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.

-

α-Tubulin Acetylation Assay (Western Blot)

This assay quantifies the level of acetylated α-tubulin in cells following this compound treatment.[3][10]

-

Materials:

-

Cancer cell line of interest

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA or Bradford protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-acetyl-α-tubulin (Lys40), anti-α-tubulin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

-

-

Procedure:

-

Seed cells and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound for the desired time.

-

Wash cells with ice-cold PBS and lyse them in lysis buffer.[3]

-

Determine the protein concentration of the lysates.[10]

-

Prepare protein samples with Laemmli buffer and denature by boiling.

-

Separate proteins by SDS-PAGE and transfer them to a membrane.[10]

-

Block the membrane with blocking buffer for 1 hour at room temperature.[3]

-

Incubate the membrane with the primary anti-acetyl-α-tubulin antibody overnight at 4°C.[10]

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[3]

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.[10]

-

Strip the membrane and re-probe with an anti-α-tubulin antibody as a loading control.

-

Quantify the band intensities using densitometry software and normalize the acetylated α-tubulin signal to the total α-tubulin signal.

-

Cell Viability Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[11][12]

-

Materials:

-

Cancer cell line

-

This compound

-

96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Treat cells with a serial dilution of this compound and incubate for 24, 48, or 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

-

Incubate for at least 2 hours at room temperature in the dark.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

-

Apoptosis Assay (PARP Cleavage and Caspase Activation)

Apoptosis can be assessed by detecting the cleavage of PARP, a substrate of activated caspase-3, via Western blot, or by measuring caspase activity directly.[4][13][14]

-

Western Blot for PARP Cleavage:

-

Follow the Western blot protocol as described for α-tubulin acetylation.

-

Use a primary antibody that detects both full-length PARP (116 kDa) and the cleaved fragment (89 kDa).

-

An increase in the cleaved PARP fragment indicates apoptosis.

-

-

Caspase-3/7 Activity Assay (Fluorometric):

-

Materials:

-

Caspase-3/7 fluorogenic substrate (e.g., Ac-DEVD-AMC)

-

Cell lysis buffer

-

Assay buffer

-

96-well black microplate

-

Fluorometric microplate reader

-

-

Procedure:

-

Treat cells with this compound as described previously.

-

Lyse the cells and collect the supernatant.

-

In a 96-well plate, add cell lysate to each well.

-

Add the caspase-3/7 substrate to each well.

-

Incubate at 37°C for 1-2 hours, protected from light.

-

Measure the fluorescence with an excitation of ~380 nm and an emission of ~460 nm.

-

An increase in fluorescence indicates higher caspase-3/7 activity and apoptosis.

-

-

Key Signaling Pathways Modulated by this compound

Induction of DNA Damage Response and Apoptosis

This compound treatment can lead to the accumulation of DNA double-strand breaks, evidenced by the phosphorylation of histone H2AX (γH2AX), a sensitive marker of DNA damage.[4] This, in turn, activates the checkpoint kinase Chk2, further propagating the DNA damage signal and contributing to cell cycle arrest and apoptosis.[4] The induction of the transcription factor DDIT3 (also known as CHOP or GADD153) in response to cellular stress also plays a role in this compound-mediated apoptosis.[4]

Caption: this compound-induced DNA damage response and apoptosis pathway.

Synergistic Apoptosis with Proteasome Inhibitors

This compound exhibits strong synergistic anti-cancer effects when combined with proteasome inhibitors like bortezomib (B1684674).[1][15] HDAC6 plays a crucial role in the aggresome pathway, which is an alternative mechanism for clearing misfolded, polyubiquitinated proteins when the proteasome is overwhelmed. By inhibiting both the proteasome and the aggresome pathway, the combination of bortezomib and this compound leads to a massive accumulation of toxic protein aggregates, inducing significant cellular stress and triggering robust apoptosis.[1]

Caption: Synergistic apoptosis with this compound and Bortezomib.

Conclusion

This compound's selective inhibition of HDAC6 presents a promising targeted approach for cancer therapy. Its ability to induce α-tubulin hyperacetylation, disrupt protein degradation pathways, and trigger apoptosis, both as a single agent and in combination with other drugs, underscores its therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers and drug development professionals to further explore and harness the anti-cancer properties of this compound. Continued investigation into its efficacy in various cancer models and its potential for clinical translation is warranted.

References

- 1. Histone deacetylase inhibitors in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. Selective inhibition of histone deacetylase 6 (HDAC6) induces DNA damage and sensitizes transformed cells to anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound suppresses proliferation and induces apoptosis of acute lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. researchgate.net [researchgate.net]

- 8. google.com [google.com]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. benchchem.com [benchchem.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. broadpharm.com [broadpharm.com]

- 13. Detecting Cleaved Caspase-3 in Apoptotic Cells by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

Tubacin's Impact on Cell Motility and Migration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tubacin, a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6), has emerged as a critical tool in cell biology and cancer research for its profound effects on cell motility and migration. By preventing the deacetylation of α-tubulin, this compound induces hyperacetylation of microtubules, leading to significant alterations in microtubule dynamics, cell polarity, and adhesion. This technical guide provides an in-depth analysis of this compound's mechanism of action, its impact on key signaling pathways governing cell movement, detailed experimental protocols for assessing its effects, and a summary of quantitative data from seminal studies. This document is intended to serve as a comprehensive resource for researchers investigating the therapeutic potential of HDAC6 inhibition in diseases characterized by aberrant cell migration, such as cancer metastasis.

Mechanism of Action: The Role of HDAC6 and α-Tubulin Acetylation

This compound exerts its biological effects primarily through the selective inhibition of HDAC6, a class IIb histone deacetylase predominantly located in the cytoplasm.[1][2] Unlike other HDACs, a major substrate of HDAC6 is α-tubulin, a key component of microtubules.[3] HDAC6 removes acetyl groups from the lysine (B10760008) 40 (K40) residue of α-tubulin.[4]

By inhibiting HDAC6, this compound leads to the hyperacetylation of α-tubulin.[2][5] This post-translational modification is associated with more stable and flexible microtubules.[6] The increased stability of microtubules alters their dynamic properties, including growth and shrinkage rates, which are crucial for the rapid cytoskeletal rearrangements required for cell migration.[7][8]

Signaling Pathways Modulated by this compound

This compound's influence on cell motility is not solely dependent on α-tubulin acetylation but also involves the modulation of other signaling proteins and pathways that regulate the cytoskeleton and cell adhesion.

Microtubule Dynamics and Cell Polarity

Hyperacetylated microtubules, induced by this compound treatment, exhibit reduced dynamics.[7][8] This decrease in microtubule dynamism impairs the cell's ability to polarize effectively, a critical first step in directional migration.[9] The stabilization of the microtubule network hinders the rapid reorganization required to establish a leading edge and a trailing uropod.

Focal Adhesion Dynamics

Cell migration requires the dynamic assembly and disassembly of focal adhesions, which are protein complexes that connect the cell's cytoskeleton to the extracellular matrix. This compound treatment has been shown to slow down the turnover of focal adhesions.[8][10] The reduced microtubule dynamics caused by hyperacetylation impairs the delivery of proteins required for focal adhesion disassembly, leading to larger and more stable adhesions that impede cell movement.[8]

Cortactin Acetylation and the Actin Cytoskeleton

Beyond α-tubulin, HDAC6 also deacetylates cortactin, an F-actin-binding protein involved in actin polymerization and cytoskeletal rearrangement.[3][11] Inhibition of HDAC6 by this compound can lead to the hyperacetylation of cortactin, which impairs its ability to bind F-actin.[11] This disruption of the actin cytoskeleton, in concert with altered microtubule dynamics, contributes to the overall reduction in cell motility.[11]

Quantitative Data on this compound's Effects

The inhibitory effect of this compound on cell motility and migration has been quantified in numerous studies across various cell lines. The following tables summarize key findings.

| Cell Line | Assay Type | This compound Concentration | Incubation Time | Observed Effect | Reference |

| NIH 3T3 | Transwell Migration | 2 µM | 22 hours | Significant inhibition of migration. | |

| NIH 3T3 | Chemotactic Invasion | 20 µM | Not Specified | Significant decrease in invasion. | [2] |

| HUVEC | Wound Healing | 2.5 µM | 4 hours | Inhibition of cell migration. | [5] |

| SH-SY5Y (Neuroblastoma) | Wound Healing | 10 µM | 24 hours | Dose-dependent suppression of cell migration. | |